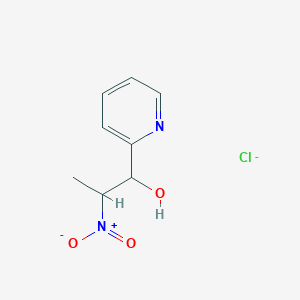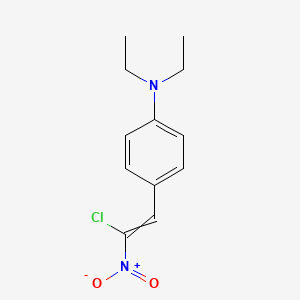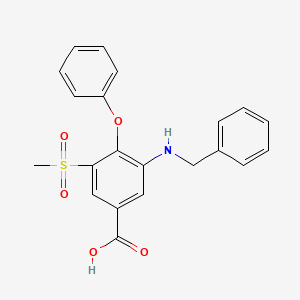
1-(Butylsulfanyl)-3-chloropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfanyl)-3-chloropropan-2-ol is an organic compound characterized by the presence of a butylsulfanyl group attached to a chloropropanol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Butylsulfanyl)-3-chloropropan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropan-2-ol with butylthiol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1-(Butylsulfanyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanol moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-(Butylsulfanyl)-3-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Butylsulfanyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(Butylsulfanyl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropanol moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
類似化合物との比較
1-(Butylsulfanyl)pentane: Similar structure but lacks the chloropropanol moiety.
1-(Butylsulfanyl)alkan-2-ols: Variants with different alkane chain lengths.
Uniqueness: 1-(Butylsulfanyl)-3-chloropropan-2-ol is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
18915-87-2 |
|---|---|
分子式 |
C7H15ClOS |
分子量 |
182.71 g/mol |
IUPAC名 |
1-butylsulfanyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClOS/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChIキー |
OUMUXJOBEAQFSA-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
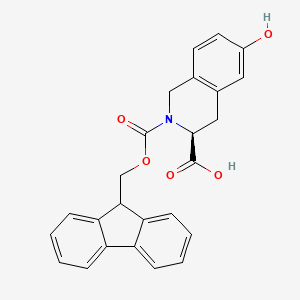
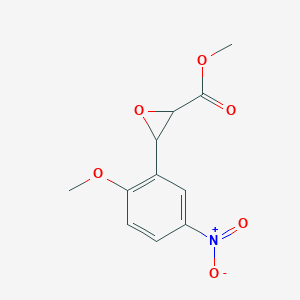
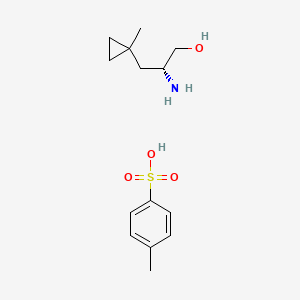
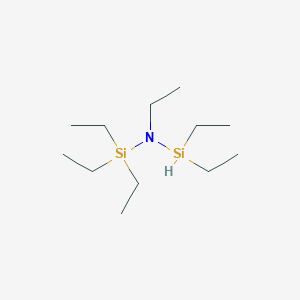
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
